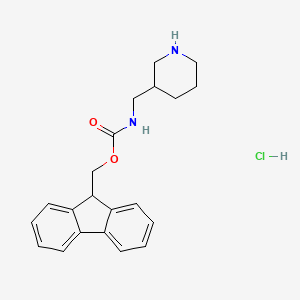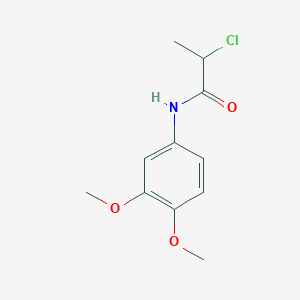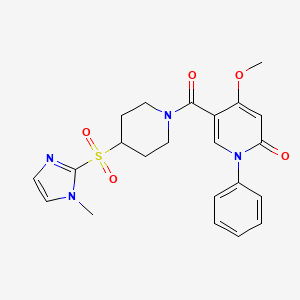
(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride” is an organic compound . It is also known as 9H-fluoren-9-ylmethyl piperidin-3-ylcarbamate hydrochloride . The empirical formula is C18H21ClN2O2 and the molecular weight is 332.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound appears as a colorless or light yellow solid . The molecular weight is 332.82 .Scientific Research Applications
Organic Synthesis Applications
Crystal Structure Analysis : The study of crystal structures of compounds related to "(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate hydrochloride" provides insights into their molecular configurations, aiding in the development of new materials and compounds with specific properties (Yamada et al., 2008).
Peptide Synthesis : The compound facilitates the synthesis of cyclic peptides, demonstrating its utility in creating complex biological molecules, which can be used in drug development and other bioactive compounds (Sasaki & Crich, 2010).
Photoaffinity Reagents : It has been used in synthesizing new photoaffinity reagents, highlighting its importance in studying protein-ligand interactions, an essential aspect of medicinal chemistry (Chehade & Spielmann, 2000).
Analytical Method Development
Chromatography : The derivative of "this compound" has been employed in developing analytical methods for detecting aliphatic and alicyclic amines in water samples, showcasing its application in environmental monitoring and safety (Pietsch et al., 1996).
Solvent- and Base-Promoted Reactions : Investigations into the mechanisms of solvent- and base-promoted imine-forming elimination reactions of fluorenyl derivatives provide valuable insights for organic synthesis, impacting the design of synthetic routes for complex organic molecules (Meng & Thibblin, 1997).
New Compound Development
- Dithiolato Complexes Synthesis : Studies on the synthesis of (fluoren-9-ylidene)methanedithiolato complexes of gold have contributed to the development of new materials with potential applications in luminescence and charge-transfer adducts, which could be utilized in sensors and electronic devices (Vicente et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in peptide synthesis, where it acts as a protecting group for the amine functionality .
Mode of Action
The compound functions as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine functionality during the synthesis process . The Fmoc group can be removed using a two-step mechanism reaction favored by the use of cyclic secondary amines . This deprotection is achieved under acidic conditions, such as with HCl/MeOH .
Result of Action
The primary result of the action of “3-Fmoc-Aminomethyl-piperidine HCl” is the successful synthesis of peptides with protected amine functionalities. The Fmoc group can be selectively removed without affecting other parts of the peptide molecule .
Action Environment
The action of “3-Fmoc-Aminomethyl-piperidine HCl” is influenced by several environmental factors. The efficiency of the Fmoc deprotection can be affected by the concentration of the reagent, the temperature, and the pH of the reaction environment . The reaction is typically carried out under controlled laboratory conditions to ensure optimal efficiency .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZMOROYYNRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)
![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)
![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2746450.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)


![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)